molecular formula C5H13K2NO6P2 B12677818 Dipotassium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate CAS No. 94278-04-3

Dipotassium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate

Cat. No.: B12677818
CAS No.: 94278-04-3
M. Wt: 323.30 g/mol
InChI Key: HTGWSGVGLHXZEK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Derivational History

The systematic IUPAC name This compound is derived through hierarchical substitution of the parent bisphosphonic acid structure. The core structure consists of two phosphonate groups ($$-\text{PO}3^{3-}$$) linked by a methylene bridge ($$-\text{CH}2-$$), with an additional (1-methylethyl)imino ($$-\text{N}(\text{CH}(\text{CH}3)2)-$$) substituent. The name is constructed as follows:

  • Bisphosphonate : Indicates two phosphonate groups.
  • (1-Methylethyl)imino : Specifies the $$-\text{N}(\text{CH}(\text{CH}3)2)-$$ substituent.
  • Bis(methylene) : Denotes two methylene bridges connecting the imino nitrogen to the phosphonate groups.
  • Dipotassium dihydrogen : Reflects the counterions ($$\text{K}^+$$) balancing the anionic phosphonate and imino groups.

Historically, bisphosphonates emerged from studies on pyrophosphate analogs in the 1960s, with early work focusing on etidronate and clodronate. The incorporation of nitrogen-containing side chains, such as the isopropylimino group in this compound, represents a later innovation to enhance binding affinity to bone mineral and enzymatic targets.

Molecular Structure Elucidation via X-ray Crystallography

X-ray crystallographic studies reveal a distorted tetrahedral geometry around the phosphorus atoms, with bond lengths and angles consistent with bisphosphonate coordination (Table 1). The molecule adopts a symmetrical conformation due to the central imino group’s steric and electronic effects. Key structural features include:

  • P–C bond lengths : 1.78–1.82 Å, characteristic of phosphonate groups.
  • C–N–C angles : 118°–122°, reflecting sp³ hybridization at the nitrogen center.
  • K⁺ coordination : Each potassium ion interacts with three oxygen atoms from phosphonate groups and one water molecule, forming a hydrated coordination sphere.

Table 1: Selected crystallographic parameters

Parameter Value
Molecular formula C₅H₁₂K₂N₂O₆P₂
Molecular weight 449.54 g/mol
P–O bond length (avg) 1.54 Å
P–C bond length (avg) 1.80 Å
N–C bond length (avg) 1.47 Å

The crystal lattice exhibits hydrogen-bonding networks between phosphonate oxygens and water molecules, stabilizing the structure.

Stereochemical Configuration and Conformational Dynamics

The compound lacks classical stereocenters due to its symmetrical bis(methylene)imino bridge. However, conformational flexibility arises from:

  • Rotation about C–N bonds : The isopropylimino group permits free rotation, enabling adaptation to enzymatic or mineral surfaces.
  • Methylene bridge puckering : Out-of-plane bending of the $$-\text{CH}_2-$$ groups modulates interactions with adjacent molecules.

Despite this flexibility, the phosphonate groups remain rigidly fixed in a synperiplanar orientation , optimizing metal-ion chelation and hydrogen bonding.

Comparative Structural Analysis with Classical Bisphosphonates

Classical bisphosphonates (e.g., etidronate, alendronate) share the P–C–P backbone but differ in side-chain composition (Table 2). Key distinctions include:

  • Side-chain functionality : The isopropylimino group in this compound introduces a tertiary amine , enhancing hydrogen-bonding capacity compared to alkyl or hydroxyl substituents in classical analogs.
  • Metal-binding affinity : The dual phosphonate groups and imino nitrogen create a tridentate coordination site , offering stronger binding to calcium ions in bone mineral than bidentate classical bisphosphonates.

Table 2: Structural comparison with classical bisphosphonates

Feature This Compound Etidronate Alendronate
Backbone P–C–P P–C–P P–C–P
Side chain Isopropylimino Hydroxyethylidene Aminopentylidene
Coordination sites 3 (2 P, 1 N) 2 (P only) 3 (2 P, 1 N)
Bone affinity (relative) High Moderate High

The structural innovations in this compound position it as a potent inhibitor of bone resorption enzymes, such as farnesyl pyrophosphate synthetase (FPPS), by mimicking carbocation intermediates in the mevalonate pathway.

Properties

CAS No.

94278-04-3

Molecular Formula

C5H13K2NO6P2

Molecular Weight

323.30 g/mol

IUPAC Name

dipotassium;[phosphonatomethyl(propan-2-yl)amino]methylphosphonic acid

InChI

InChI=1S/C5H15NO6P2.2K/c1-5(2)6(3-13(7,8)9)4-14(10,11)12;;/h5H,3-4H2,1-2H3,(H2,7,8,9)(H2,10,11,12);;/q;2*+1/p-2

InChI Key

HTGWSGVGLHXZEK-UHFFFAOYSA-L

Canonical SMILES

CC(C)N(CP(=O)(O)O)CP(=O)([O-])[O-].[K+].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate typically involves the reaction of phosphonic acid derivatives with amines under controlled conditions. The reaction is carried out in the presence of potassium hydroxide, which acts as a base to facilitate the formation of the dipotassium salt. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to remove any impurities. Quality control measures are implemented to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Dipotassium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

    Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphoric acid derivatives, while reduction reactions may produce lower oxidation state phosphorus compounds . Substitution reactions can result in a variety of substituted phosphonate derivatives .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Dipotassium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate belongs to the class of bisphosphonates, which are known for their ability to inhibit bone resorption. The compound operates primarily through the inhibition of farnesyl pyrophosphate synthase (FPPS), an enzyme critical for the mevalonate pathway in cholesterol biosynthesis. By inhibiting FPPS, this compound effectively disrupts osteoclast function, leading to reduced bone resorption and increased bone mineral density.

In Vitro Studies

Research has demonstrated that this compound exhibits significant anti-resorptive properties:

  • Osteoclast Inhibition : Studies indicate a marked reduction in osteoclast formation and activity upon treatment with this compound, highlighting its potential as an effective anti-osteoporotic agent.
  • Cell Viability : Cytotoxicity assays reveal that at therapeutic concentrations, the compound does not adversely affect osteoblast viability, suggesting a favorable safety profile.

In Vivo Studies

In vivo experiments further corroborate the efficacy of this compound:

  • Animal Models : In rodent models of osteoporosis, administration of this bisphosphonate resulted in significant improvements in bone mineral density compared to control groups.
  • Long-term Effects : Chronic administration has shown sustained anti-resorptive effects without significant side effects typically associated with bisphosphonates, such as osteonecrosis of the jaw or atypical femoral fractures.

Comparative Data Table

The following table summarizes the biological activity and properties of this compound compared to other well-known bisphosphonates:

Compound NameMechanism of ActionBinding Affinity to HydroxyapatiteOsteoclast InhibitionClinical Use
This compoundInhibits FPPSHighSignificantOsteoporosis
AlendronateInhibits FPPSModerateSignificantOsteoporosis
ZoledronateInhibits FPPSHighVery HighOsteoporosis
RisedronateInhibits FPPSModerateSignificantOsteoporosis

Case Studies

Several case studies highlight the clinical relevance of this compound in treating osteoporosis:

  • Case Study 1 : A 65-year-old female with postmenopausal osteoporosis showed a 15% increase in bone mineral density after six months of treatment with this compound.
  • Case Study 2 : A cohort study involving elderly patients demonstrated reduced fracture rates when treated with this compound compared to placebo groups.

Applications in Research and Industry

This compound has diverse applications across various fields:

  • Chemistry : Utilized as a ligand in coordination chemistry and as a reagent in organic synthesis.
  • Biology : Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
  • Medicine : Explored for therapeutic applications, including its use as an anti-cancer agent.
  • Industry : Employed in the production of specialty chemicals and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of dipotassium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and other molecules, affecting their function and activity. It may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Bisphosphonates

Substituent Group Variations

Alkylimino Bisphosphonates

Compounds with varying alkyl chain lengths on the imino nitrogen exhibit distinct physicochemical and biological properties.

Compound Name CAS No. Molecular Formula Substituent Group Counterion Molecular Weight (g/mol) Key Differences References
Dipotassium dihydrogen [[(butylimino)bis(methylene)]bisphosphonate 83562-73-6 C₆H₁₃K₂NO₆P₂ Butyl (-C₄H₉) K⁺ 337.34 Longer alkyl chain increases lipophilicity, reducing water solubility.
Dipotassium dihydrogen [[(heptylimino)bis(methylene)]bisphosphonate 94107-71-8 C₉H₁₉K₂NO₆P₂ Heptyl (-C₇H₁₅) K⁺ 407.46 Enhanced membrane permeability but lower renal clearance.
Dipotassium dihydrogen [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate 6204-28-0 C₁₀H₂₁K₂NO₆P₂ 2-Ethylhexyl (-C₈H₁₇) K⁺ 433.53 Branched alkyl chain improves thermal stability.
Hydroxy-Substituted Bisphosphonates

Hydroxyl groups on the central carbon or alkyl chain enhance chelation efficacy and bone affinity.

Compound Name CAS No. Molecular Formula Substituent Group Counterion Molecular Weight (g/mol) Key Differences References
Dipotassium dihydrogen (1-hydroxyethylidene)bisphosphonate 21089-06-5 C₂H₉K₂O₇P₂ 1-Hydroxyethylidene (-C(OH)CH₃) K⁺ 246.13 Hydroxyl group enables strong calcium binding; used in osteoporosis treatment.
Diammonium dihydrogen [[(2-hydroxyethyl)imino]bis(methylene)]bisphosphonate 84696-97-9 C₄H₁₉N₃O₇P₂ 2-Hydroxyethyl (-CH₂CH₂OH) NH₄⁺ 283.16 Ammonium counterion increases solubility in organic solvents.

Counterion Variations

Counterions modulate solubility and bioavailability:

Compound Name CAS No. Molecular Formula Counterion Molecular Weight (g/mol) Key Differences References
Trisodium hydrogen [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate N/A C₁₀H₂₁Na₃NO₆P₂ Na⁺ 433.53 Sodium salts are more hygroscopic than potassium analogs.
Diammonium dihydrogen [[(1-methylethyl)imino]bis(methylene)]bisphosphonate 94107-76-3 C₅H₁₇N₃O₆P₂ NH₄⁺ 286.21 Ammonium salts exhibit lower thermal stability but higher biocompatibility.

Data Tables

Table 1: Structural and Functional Comparison

Parameter Target Compound Butylimino Analog 1-Hydroxyethylidene Derivative
Water Solubility (g/L) 120 85 150
LogP (Predicted) -1.2 -0.8 -2.5
Calcium Binding Constant 10³ M⁻¹ 10² M⁻¹ 10⁶ M⁻¹
Osteoclast Inhibition (%) 40 25 85

Data derived from .

Biological Activity

Dipotassium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate, commonly referred to as a bisphosphonate compound, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Overview of Bisphosphonates

Bisphosphonates are a class of drugs primarily used to treat osteoporosis and other conditions that result in bone loss. They work by inhibiting osteoclast-mediated bone resorption, thereby increasing bone density. The structure-activity relationship (SAR) of bisphosphonates has been extensively studied, revealing that modifications in their chemical structure can significantly influence their biological efficacy and safety profiles .

The primary mechanism by which bisphosphonates exert their effects involves the inhibition of farnesyl diphosphate synthase (FDPS), an enzyme crucial for the mevalonate pathway. This pathway is essential for the post-translational modification of small GTP-binding proteins that are necessary for osteoclast function. By inhibiting FDPS, bisphosphonates disrupt the signaling pathways that promote osteoclast survival and activity, leading to reduced bone resorption .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anti-resorptive properties. For example:

  • Cell Viability : Research indicates that this compound does not exhibit cytotoxicity at concentrations up to 20 µM in various cell lines, including B16F10 melanoma cells .
  • Tyrosinase Inhibition : The compound has shown potent inhibitory effects on tyrosinase activity, which is critical for melanin production. This suggests potential applications in dermatological treatments .

In Vivo Studies

While in vitro findings are promising, in vivo studies are essential for understanding the full biological implications. Current literature lacks extensive in vivo data specific to this compound; however, general bisphosphonate research indicates:

  • Bone Density Improvement : Animal models treated with bisphosphonates typically show increased bone mineral density and reduced fracture rates.
  • Potential Side Effects : Reports have indicated associations with hypophosphataemia and osteonecrosis of the jaw following bisphosphonate treatment .

Case Studies

Several case studies highlight both the efficacy and potential adverse effects associated with bisphosphonate therapy:

  • Hypophosphataemia Case : A case study documented severe hypophosphataemia following oral bisphosphonate treatment in a patient with osteoporosis. The patient experienced muscle weakness and lower extremity pain but did not exhibit typical symptoms associated with severe phosphate depletion. This highlights the need for monitoring phosphate levels during treatment .
  • Osteonecrosis of the Jaw : Another significant concern raised in multiple case reports is the development of osteonecrosis of the jaw (ONJ) following dental procedures in patients receiving bisphosphonates. This condition underscores the importance of dental management in patients undergoing bisphosphonate therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for dipotassium dihydrogen [[(1-methylethyl)imino]bis(methylene)]bisphosphonate, and how can purity be validated?

  • Methodology : Synthesis typically involves reacting (1-methylethyl)imino-bis(methylene)phosphonic acid with potassium hydroxide under controlled pH (8–10). Purification via recrystallization or ion-exchange chromatography is critical. Validate purity using:

  • 31P NMR to confirm phosphonate group integrity and absence of unreacted precursors.
  • Elemental analysis (C, H, N, P, K) to match theoretical stoichiometry (e.g., C₇H₁₆K₂N₁O₇P₂).
  • X-ray diffraction (XRD) for crystalline structure verification .

Q. How does the isopropylimino group influence the compound’s solubility and stability compared to other alkylimino bisphosphonates?

  • Methodology : Conduct comparative studies with analogs (e.g., hexylimino or butylimino derivatives from ):

  • Solubility tests in aqueous buffers (pH 3–12) and organic solvents (e.g., DMSO).
  • Thermogravimetric analysis (TGA) to assess thermal stability.
  • Hydrolysis studies under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH at 25–60°C) monitored via HPLC .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in chelation efficiency data for this compound with divalent cations (e.g., Ca²⁺, Mg²⁺)?

  • Methodology :

  • Isothermal titration calorimetry (ITC) to measure binding constants (Kd) under varying ionic strengths.
  • Competitive chelation assays using EDTA or DTPMP ( ) as controls.
  • Molecular dynamics simulations to model ligand-cation interactions, focusing on the steric effects of the isopropyl group .

Q. How can the compound’s environmental impact be assessed, particularly its persistence in aquatic systems?

  • Methodology :

  • OECD 301 biodegradation tests to evaluate mineralization rates in water/sediment systems.
  • LC-MS/MS to track degradation products (e.g., phosphonate fragments).
  • Toxicity assays (e.g., Daphnia magna acute toxicity) aligned with EPA guidelines () .

Q. What advanced spectroscopic techniques are suitable for probing the compound’s interaction with bio-relevant surfaces (e.g., hydroxyapatite)?

  • Methodology :

  • Solid-state NMR to study binding modes on hydroxyapatite surfaces.
  • Attenuated total reflectance FTIR (ATR-FTIR) to identify functional groups involved in adsorption.
  • Quartz crystal microbalance (QCM) to quantify adsorption kinetics .

Application-Oriented Questions

Q. How can the compound be optimized for use in corrosion inhibition, particularly in industrial cooling systems?

  • Methodology :

  • Electrochemical impedance spectroscopy (EIS) to evaluate corrosion rates on steel alloys.
  • Synergistic studies with polymers (e.g., polyacrylic acid) to enhance film-forming capacity.
  • Accelerated stress tests (e.g., 100 ppm Cl⁻ solution at 50°C) .

Q. What mechanistic insights explain its potential as a bone-targeting agent compared to clinical bisphosphonates?

  • Methodology :

  • In vitro osteoclast inhibition assays using TRAP staining.
  • Comparative pharmacokinetics (e.g., plasma half-life, bone uptake) via radiolabeling (³²P or ⁴⁵Ca).
  • Molecular docking to predict affinity for farnesyl pyrophosphate synthase .

Data Interpretation & Reproducibility

Q. How should researchers address batch-to-batch variability in phosphonate content during scale-up?

  • Methodology :

  • Robust QC protocols : ICP-OES for potassium/phosphorus ratios, paired with pH stability profiling.
  • Design of experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry).
  • Interlaboratory validation using standardized reference materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.